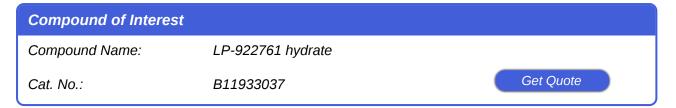


Independent Verification and Comparative Analysis of LP-922761 Hydrate's IC50

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A Guide for Researchers, Scientists, and Drug Development Professionals

This guide presents a comprehensive comparison of the half-maximal inhibitory concentration (IC50) of **LP-922761 hydrate**, a selective Adaptor-Associated Kinase 1 (AAK1) inhibitor, alongside other prominent AAK1 inhibitors. The objective of this document is to provide supporting experimental data and detailed methodologies to facilitate independent verification and inform future research endeavors in neuropathic pain and related neurological conditions.

Comparative Potency of AAK1 Inhibitors

The inhibitory potency of **LP-922761 hydrate** and a selection of alternative AAK1 inhibitors is detailed in the table below. The IC50 values, representing the concentration at which 50% of AAK1 activity is inhibited, are provided for both enzymatic and cellular assays where available. To offer a broader selectivity profile, IC50 values against the related kinases BIKE (BMP-2-inducible protein kinase) and GAK (Cyclin G-associated kinase) are also included.



Compound	AAK1 IC50 (Enzymatic Assay)	AAK1 IC50 (Cellular Assay)	BIKE IC50	GAK IC50
LP-922761 hydrate	4.8 nM[1][2]	7.6 nM[1][2]	24 nM[1]	Not Significant
LP-935509	3.3 nM[3][4]	2.8 nM[4]	14 nM[3]	320 nM[3]
BMS-986176 (LX-9211)	2 nM[2]	-	-	-
BMT-124110	0.9 nM[2]	-	17 nM[2]	99 nM[2]
BMT-090605 hydrochloride	0.6 nM[2]	-	45 nM[2]	60 nM[2]
SGC-AAK1-1	270 nM[2]	-	Potent Inhibition[2]	-
AAK1-IN-9	10.92 nM[2]	-	-	-
AAK1-IN-10	9.62 nM[2]	-	-	-

Experimental Protocols

Detailed methodologies for key experiments to determine the IC50 of AAK1 inhibitors are outlined below.

AAK1 Enzymatic Inhibition Assay (e.g., TR-FRET)

This assay is designed to quantify the direct inhibitory effect of a compound on the enzymatic activity of AAK1. A commonly employed method is the time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[5]

- Principle: The assay measures the binding of a fluorescently labeled ATP-competitive tracer to the AAK1 enzyme. An inhibitor will compete with the tracer for the ATP-binding site, leading to a decrease in the FRET signal.
- Procedure:



- A reaction mixture containing recombinant AAK1 enzyme, a fluorescently labeled ATPcompetitive tracer, and a europium-labeled anti-tag antibody is prepared.
- The test compound, such as LP-922761 hydrate, is added across a range of concentrations.
- The mixture is incubated to allow for binding to reach equilibrium.
- The FRET signal is measured using a plate reader.
- The IC50 value is calculated from the resulting dose-response curve.

Cellular AAK1 Target Engagement Assay (e.g., NanoBRET™)

This assay assesses the ability of a compound to bind to AAK1 within a live-cell environment. [6]

 Principle: The assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-AAK1 fusion protein (donor) and a fluorescent energy transfer probe (acceptor) that binds to the active site of AAK1. A compound that binds to AAK1 will displace the probe, leading to a decrease in the BRET signal.

Procedure:

- Cells engineered to express the NanoLuc®-AAK1 fusion protein are seeded in assay plates.
- The cells are treated with the test compound at various concentrations.
- The NanoBRET™ tracer is added to the cells and allowed to equilibrate.
- The NanoBRET™ substrate is added, and the donor and acceptor emission signals are measured.
- The BRET ratio is calculated, and the IC50 value is determined from the dose-response curve, representing the concentration of the inhibitor that displaces 50% of the tracer.[6]



Western Blot Analysis of AP-2 µ2 Subunit Phosphorylation

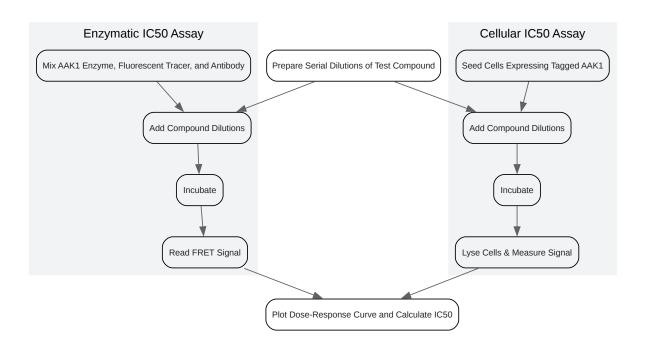
This method evaluates the functional inhibition of AAK1 in cells by measuring the phosphorylation of its downstream substrate, the µ2 subunit of the AP-2 complex.[7]

- Principle: AAK1 phosphorylates the $\mu 2$ subunit of the AP-2 complex. Inhibition of AAK1 will lead to a decrease in the phosphorylation of this substrate.
- Procedure:
 - HEK293 cells are transfected to express both AAK1 and the AP-2 complex.
 - The transfected cells are treated with a range of concentrations of the test compound for a defined period (e.g., 1-2 hours).
 - The cells are lysed, and the total protein concentration is quantified.
 - Equal amounts of protein for each treatment condition are separated by SDS-PAGE and transferred to a PVDF membrane.
 - \circ The membrane is probed with a primary antibody specific for the phosphorylated form of the AP-2 μ 2 subunit (pThr156).[7]
 - The level of phosphorylation is detected using a secondary antibody and a suitable detection reagent, allowing for the quantification of AAK1 inhibition.

Visual Representations

To further clarify the experimental and biological processes, the following diagrams are provided.

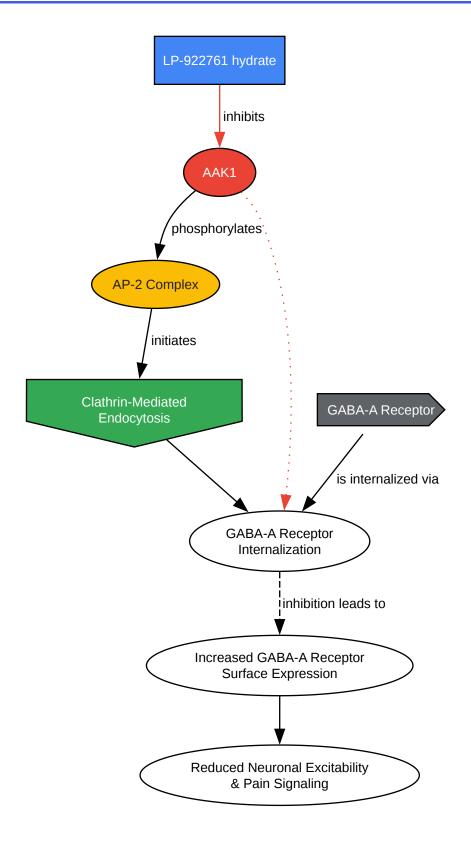




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Caption: A generalized workflow for the independent verification of IC50 values.





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Caption: The signaling pathway of LP-922761 hydrate in modulating neuropathic pain.



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